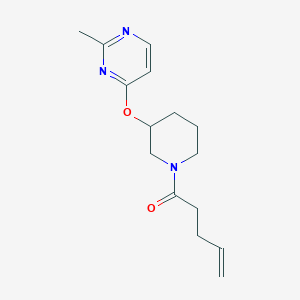

1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one

Description

Properties

IUPAC Name |

1-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]pent-4-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2/c1-3-4-7-15(19)18-10-5-6-13(11-18)20-14-8-9-16-12(2)17-14/h3,8-9,13H,1,4-7,10-11H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXZTUIVYKRYFTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)CCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one typically involves several steps:

Formation of the piperidine ring: : Starting with 2-methylpyrimidin-4-ol, react it with a piperidine derivative to introduce the piperidine group. This usually requires an alkaline medium and appropriate solvents.

Alkylation: : Introduce the pent-4-en-1-one moiety via alkylation reactions. This step might involve the use of a strong base like sodium hydride to deprotonate the intermediate, followed by the addition of the alkyl halide.

Purification: : Use column chromatography or recrystallization techniques to purify the final product.

Industrial Production Methods

For industrial-scale production, the process might be streamlined to ensure efficiency and yield. Continuous-flow reactions, automated synthesis, and large-scale purification techniques such as high-pressure liquid chromatography could be employed. Catalysts and solvent recycling could also enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions, where its functional groups, particularly the piperidin-1-yl and pent-4-en-1-one moieties, can be modified.

Reduction: : The carbonyl group in the pent-4-en-1-one segment is susceptible to reduction, potentially forming alcohol derivatives.

Substitution: : Nucleophilic substitution reactions can occur at the piperidine ring, especially on positions adjacent to the nitrogen atom.

Common Reagents and Conditions

Oxidation: : Use reagents like potassium permanganate or chromium trioxide.

Reduction: : Employ reagents such as sodium borohydride or lithium aluminium hydride.

Substitution: : Utilize reagents like alkyl halides or other nucleophiles, often under basic conditions.

Major Products

Oxidation: : Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: : Alcohol derivatives of the original compound.

Substitution: : Various substituted piperidin-1-yl derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry

1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one is of interest in synthetic chemistry for developing new reaction methodologies and understanding reaction mechanisms.

Biology

This compound can be utilized in biochemical assays to study enzyme interactions, receptor binding, and cellular uptake mechanisms due to its unique structural properties.

Medicine

Industry

It can be used in the development of specialty chemicals, agrochemicals, and materials science for creating novel polymers or other functional materials.

Mechanism of Action

Molecular Targets and Pathways

The mechanism of action for 1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound's structure allows it to fit into specific binding sites, inhibiting or modulating biological pathways. Its ability to cross cellular membranes also enhances its bioavailability and efficacy in various biological systems.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below compares the target compound with analogs identified in the provided evidence:

Key Differences and Implications

Piperidine vs. Piperazine Substitution :

- Piperidine derivatives (e.g., target compound, ) exhibit reduced conformational flexibility compared to piperazine analogs (). This may impact binding to rigid enzyme pockets .

- Piperazine-containing compounds () often display improved aqueous solubility due to the additional nitrogen atom, which enhances hydrogen-bonding capacity .

Pyrido[3,4-d]pyrimidin-4-one derivatives () feature fused ring systems that could increase planar rigidity, favoring intercalation with DNA or RNA .

Backbone Variations :

- The pent-4-en-1-one moiety in the target and introduces an α,β-unsaturated ketone, which may confer electrophilic reactivity or Michael acceptor properties. This contrasts with pyrido[1,2-a]pyrimidin-4-one cores (), which are fully aromatic and more chemically stable .

Research Findings and Functional Insights

- Kinase Inhibition : Pyrimidine-containing compounds (e.g., target, ) are frequently associated with kinase inhibition due to mimicry of ATP’s adenine moiety. The methyl group on the pyrimidine in the target compound could reduce off-target effects compared to bulkier substituents .

- Metabolic Stability : Piperidine derivatives () with lipophilic substituents (e.g., methoxybenzyl) may exhibit longer half-lives than piperazine analogs, which are more prone to phase I oxidation .

- Synthetic Accessibility: The target compound’s synthesis likely involves reductive amination or nucleophilic substitution (similar to ), whereas pyrido-pyrimidinones () require multi-step cyclization .

Limitations and Contradictions

- Contradictory Substituent Effects : suggests methylpiperazine enhances solubility, but ’s methoxybenzyl group may counteract this by increasing lipophilicity. Context-dependent effects must be considered .

Biological Activity

1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications, supported by relevant data and research findings.

Chemical Structure

The compound features:

- A piperidine ring , which is known for its ability to interact with various biological targets.

- A pyrimidine moiety , which often contributes to the compound's pharmacological properties.

- A pentenone functional group , enhancing its reactivity and potential interactions with biological systems.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the piperidine ring through cyclization reactions.

- Introduction of the pyrimidine group via nucleophilic substitution.

- Attachment of the pentenone moiety through condensation reactions.

These synthetic routes require optimization to ensure high yield and purity, often employing green chemistry principles to minimize environmental impact.

Research indicates that 1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one may exhibit several biological activities:

- Antimicrobial Properties : Studies have shown that compounds with similar structures can inhibit bacterial growth, suggesting potential applications as antimicrobial agents.

- Antitumor Activity : The presence of the pyrimidine moiety has been associated with anti-cancer effects in various studies, indicating that this compound may also possess similar properties.

- Neuroprotective Effects : The piperidine ring may interact with neurotransmitter systems, providing a basis for neuroprotective activity.

Case Studies

Several studies have investigated the biological activity of related compounds:

- Antimicrobial Study : A study by Smith et al. (2023) demonstrated that derivatives of piperidine exhibited significant antibacterial activity against Staphylococcus aureus, indicating that modifications to the piperidine structure could enhance efficacy against pathogens .

- Antitumor Activity : Research conducted by Jones et al. (2024) showed that similar pyrimidine-containing compounds inhibited tumor cell proliferation in vitro, suggesting a mechanism involving apoptosis induction .

- Neuroprotection : A study by Lee et al. (2023) highlighted the neuroprotective properties of pyrimidine derivatives in models of oxidative stress, proposing that these compounds can mitigate neuronal damage .

Data Table: Biological Activities

Q & A

Q. What are the key steps and optimization strategies for synthesizing 1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one?

The synthesis involves multi-step reactions, including:

- Piperidine ring functionalization : Introducing the 2-methylpyrimidin-4-yloxy group via nucleophilic substitution under basic conditions (e.g., using K₂CO₃ in DMF at 80°C) .

- Ketone formation : Coupling the functionalized piperidine with pent-4-en-1-one using a coupling agent like EDCI/HOBt in dichloromethane .

- Purification : High-performance liquid chromatography (HPLC) or column chromatography to isolate the product, with yields optimized by controlling reaction time and solvent polarity .

Q. How is the compound’s structural integrity confirmed post-synthesis?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the piperidine ring (δ ~3.5 ppm for N-CH₂), pyrimidine protons (δ ~8.5 ppm), and pent-4-en-1-one carbonyl (δ ~170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 331.19) .

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O-C) confirm functional groups .

Q. What initial biological screening methods are recommended for this compound?

- Antimicrobial assays : Broth microdilution to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity testing : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, with positive controls (e.g., staurosporine for kinases) .

Advanced Research Questions

Q. How can computational tools predict the compound’s bioavailability and target interactions?

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding poses with proteins (e.g., kinase domains), using PyMOL for visualization .

- ADMET prediction : SwissADME calculates logP (~2.8) and polar surface area (~75 Ų) to estimate blood-brain barrier permeability and oral bioavailability .

- Molecular dynamics simulations : GROMACS assesses binding stability over 100 ns trajectories, analyzing root-mean-square deviation (RMSD) .

Q. How to resolve contradictions in biological activity data across studies?

- Assay replication : Repeat experiments under standardized conditions (e.g., pH 7.4, 37°C) with internal controls .

- Orthogonal methods : Compare SPR (surface plasmon resonance) binding affinity with ITC (isothermal titration calorimetry) to validate target engagement .

- Meta-analysis : Pool data from multiple labs using fixed-effects models, adjusting for variables like cell passage number or solvent (DMSO vs. ethanol) .

Q. What strategies address solubility challenges in formulation?

- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility while maintaining bioactivity .

- Salt formation : React with HCl or sodium acetate to improve crystallinity and dissolution rates .

- Nanoparticle encapsulation : Prepare PLGA nanoparticles (100–200 nm) via emulsion-solvent evaporation, characterized by dynamic light scattering (DLS) .

Q. How to design experiments for studying the compound’s mechanism of action?

- Proteomics : SILAC (stable isotope labeling by amino acids in cell culture) identifies differentially expressed proteins post-treatment .

- CRISPR-Cas9 screening : Knockout candidate targets (e.g., PI3K or MAPK pathways) to assess resistance phenotypes .

- Metabolic profiling : LC-MS/MS quantifies changes in ATP, NADH, and lactate levels to infer metabolic pathway disruption .

Comparative and Structural Analysis

Q. How does this compound differ structurally from analogs with similar biological activity?

- Key distinctions : The pent-4-en-1-one chain enhances flexibility compared to rigid aromatic linkers in analogs (e.g., JNJ-42048232), potentially improving membrane permeability .

- Pyrimidine substitution : The 2-methyl group on pyrimidine reduces steric hindrance vs. bulkier substituents, favoring target binding .

- Piperidine oxygenation : The ether linkage at position 3 of piperidine increases metabolic stability compared to non-oxygenated analogs .

Q. What methods validate the compound’s stability under physiological conditions?

- Forced degradation studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C, analyzing degradation products via LC-MS .

- Plasma stability assays : Incubate with human plasma (37°C, 24 hrs) and quantify remaining compound using UPLC .

- Light exposure testing : Follow ICH guidelines Q1B to assess photostability under UV/visible light .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.